molecular formula C12H12 B569728 1,7-Di(methyl-d3)-naphthalene CAS No. 29636-70-2

1,7-Di(methyl-d3)-naphthalene

Cat. No. B569728
CAS RN: 29636-70-2
M. Wt: 162.265
InChI Key: SPUWFVKLHHEKGV-WFGJKAKNSA-N
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Description

1,7-Di(methyl-d3)-naphthalene, also known as DMN, is a deuterated naphthalene derivative that is widely used in scientific research. It is a stable and non-toxic compound that has been extensively studied for its various applications in different fields of research, including chemistry, biology, and physics.

Mechanism of Action

1,7-Di(methyl-d3)-naphthalene interacts with various biological molecules, including proteins, lipids, and nucleic acids, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. It has been shown to bind to specific sites on proteins and induce conformational changes that affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the disruption of lipid bilayers. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1,7-Di(methyl-d3)-naphthalene is a stable and non-toxic compound that is easy to handle and store. Its deuterium atoms make it an ideal probe molecule for NMR spectroscopy experiments, as they provide a unique signal that can be easily distinguished from other molecules. However, the high cost of deuterium gas and the low natural abundance of deuterium in naphthalene can limit the scalability of this compound synthesis.

Future Directions

1. 1,7-Di(methyl-d3)-naphthalene can be used as a probe molecule in the study of protein-ligand interactions and the development of new drugs.
2. This compound can be used in the investigation of the molecular mechanisms of diseases such as Alzheimer's and Parkinson's.
3. This compound can be used in the development of new materials with unique physical and chemical properties.
4. This compound can be used in the study of the effects of deuterium on biological systems and the development of deuterated drugs with improved pharmacokinetic properties.
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its stable and non-toxic nature, combined with its unique deuterium atoms, make it an ideal probe molecule for the study of complex biological systems. The future directions of research on this compound are numerous and promising, and it is likely to continue to be an important tool in scientific research for many years to come.

Synthesis Methods

The synthesis of 1,7-Di(methyl-d3)-naphthalene involves the deuterium exchange reaction between naphthalene and deuterium gas in the presence of a catalyst. The resulting product is a deuterated naphthalene derivative with two deuterium atoms at positions 1 and 7.

Scientific Research Applications

1,7-Di(methyl-d3)-naphthalene has been used in various scientific research applications, including the study of molecular dynamics, chemical reactions, and protein-ligand interactions. It is commonly used as a probe molecule in nuclear magnetic resonance (NMR) spectroscopy experiments to investigate the structure and dynamics of complex molecules.

properties

IUPAC Name

1,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWFVKLHHEKGV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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